molecular formula C33H49NO8 B1679820 Pseudojervine CAS No. 36069-05-3

Pseudojervine

Cat. No. B1679820
CAS RN: 36069-05-3
M. Wt: 587.7 g/mol
InChI Key: HYDDDNUKNMMWBD-VPLHBGEQSA-N
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Description

Pseudojervine is a glycoalkaloid that has been found in plants . It has been shown to have anti-inflammatory, analgesic, and antipyretic activities in animal models . It also has cytotoxic effects on cancer cells in vitro .


Synthesis Analysis

There are limited studies on alkaloid synthesis and its metabolic pathways in plants . To elucidate the alkaloid pathway and identify novel biosynthetic enzymes and compounds, transcriptome and metabolome profiling has been conducted in leaves and roots .


Molecular Structure Analysis

Pseudojervine has a molecular formula of C33H49NO8 . Its molecular weight is 587.74 . It has 15 defined stereocentres .


Physical And Chemical Properties Analysis

Pseudojervine has a density of 1.3±0.1 g/cm3 . Its boiling point is 766.2±60.0 °C at 760 mmHg . The vapour pressure is 0.0±5.9 mmHg at 25°C . The enthalpy of vaporization is 127.2±6.0 kJ/mol . The flash point is 417.2±32.9 °C . The index of refraction is 1.616 . The molar refractivity is 154.6±0.4 cm3 . It has 9 H bond acceptors and 5 H bond donors .

Scientific Research Applications

Steroidal Alkaloids and Compound Isolation

Pseudojervine is a known glycoalkaloid that has been isolated from various plants like Veratrum album and Veratrum viride. It is identified alongside other alkaloids through extensive spectroscopic investigations, highlighting its significance in the study of natural steroidal alkaloids (Atta-ur-rahman et al., 1996); (K. A. Sayed et al., 1996).

Pharmacological Properties

Pseudojervine, alongside other veratrum alkaloids like veratramine and jervine, exhibits pharmacological properties, especially in relation to cardiac function. These alkaloids have been studied for their selective antagonistic action on the cardio-accelerator effects of sympathomimetic amines (O. Krayer & L. H. Briggs, 1950); (O. Krayer, 1950).

Analytical and Pharmacokinetic Studies

Analytical methods have been developed for the quantitative determination of pseudojervine in biological samples, which is essential for pharmacokinetic studies. This includes studies on the distribution, metabolism, and excretion of pseudojervine in animal models (Jianbo Chen et al., 2018).

Seasonal Variation in Alkaloid Content

Research has also been conducted on the seasonal variation of steroidal alkaloids, including pseudojervine, in plants like Veratrum dahuricum. Such studies are crucial for understanding the optimal harvesting time for medicinal plants and ensuring consistency in the quality of plant-derived medicines (Jian Tang et al., 2008).

Antitumor and Antiplatelet Activities

Pseudojervine, along with other alkaloids from Veratrum dahuricum, has been evaluated for its antitumor and antiplatelet activities. This highlights its potential in developing novel therapeutic agents for treating various diseases (Jian Tang et al., 2009).

Future Directions

The future directions for Pseudojervine research could involve further exploration of its pharmacological activities and potential therapeutic applications. More studies are also needed to fully understand its synthesis pathways and chemical reactions .

properties

IUPAC Name

(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H49NO8/c1-15-11-22-26(34-13-15)17(3)33(42-22)10-8-20-21-6-5-18-12-19(40-31-30(39)29(38)27(36)23(14-35)41-31)7-9-32(18,4)25(21)28(37)24(20)16(33)2/h5,15,17,19-23,25-27,29-31,34-36,38-39H,6-14H2,1-4H3/t15-,17+,19-,20-,21-,22+,23+,25+,26-,27+,29-,30+,31+,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDDDNUKNMMWBD-VPLHBGEQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(=O)C4=C3C)C)OC7C(C(C(C(O7)CO)O)O)O)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5C(=O)C4=C3C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H49NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pseudojervine

CAS RN

36069-05-3
Record name Pseudojervine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36069-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pseudojervine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036069053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PSEUDOJERVINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZVR3FG6VQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
226
Citations
K Saito, H Suginome, M Takaoka - Bulletin of the Chemical Society of …, 1934 - journal.csj.jp
… mentioned three crystallisable bases, jervine, pseudojervine and rubijervine, two new minor … The other, the metaphosphoric acid method, yields protoveratrine and pseudojervine with …
Number of citations: 13 www.journal.csj.jp
WA Jacobs, LC Craig - Journal of Biological Chemistry, 1944 - Elsevier
… We have since had opportunity to verify this relationship by the study of pseudojervine itself. … such in pseudojervine, or, what is more probable, that it is an artifact and pseudojervine is a …
Number of citations: 41 www.sciencedirect.com
KA El Sayed, JD McChesney, AF Halim… - International journal …, 1996 - Taylor & Francis
… About 30 mg of pseudojervine [11] were treated with acetic anhydride (0.5 ml) and pyridine (1.0 ml). The reaction mixture was heated for 4 h at 80oC and then kept at room temperature …
Number of citations: 28 www.tandfonline.com
O KRAYER - Journal of Pharmacology and Experimental …, 1950 - ASPET
… of their respective glycosides, veratrosine and pseudojervine, has been studied quantitatively in … The glycosides veratrosine and pseudojervine have the same order of potency as their …
Number of citations: 27 jpet.aspetjournals.org
J Tang, HL Li, YH Shen, HZ Jin, SK Yan, RH Liu… - Chromatographia, 2008 - Springer
… Probably because batch 1 was slim, the relative content of pseudojervine was high, … of pseudojervine did not increase or increased slowly. While the absolute capacity of pseudojervine …
Number of citations: 13 link.springer.com
WA Jacobs, LC Craig - Journal of Biological Chemistry, 1943 - Elsevier
… ceeded thus far in isolating pseudojervine from the available … The suggestion has occurred to us that pseudojervine with the … direct analogy to the suggested character of pseudojervine. …
Number of citations: 24 www.sciencedirect.com
B Zheng, C Wang, W Song, X Ye, Z Xiang - Journal of Pharmaceutical …, 2019 - Elsevier
Jervine, a novel steroidal alkaloid from Veratrum nigrum L., exhibits both antitumor effect and potential toxicity. The aim of study was to characterize the pharmacokinetic behaviors and …
Number of citations: 18 www.sciencedirect.com
M Reiter - Journal of Pharmacology and Experimental …, 1950 - ASPET
Using the Warburg method experiments were conducted on the effect of veratrum alkaloids upon the metabolism of atrial tissue and of homogenates from ventricle muscle of the rat heart…
Number of citations: 6 jpet.aspetjournals.org
YB Han, WS Woo - Yakhak Hoeji, 1973 - koreascience.kr
… Veratrum Alkaloids–Jervine, pseudojervine, and veratramine were isolated from the rhizomes of Veratrum grandiflorum Los Ft. (Liliaceae) according to an extract procedure previously …
Number of citations: 4 koreascience.kr
Y Yu, H Li, Y Jiang - Separation Science and Technology, 2014 - Taylor & Francis
… Five cyclopamine analogs including jervine, veratramine, pseudojervine, veratrosine, and … jervine, 18.2 mg of veratramine, 9.4 mg of pseudojervine, 20.8 mg of veratrosine, and 5.2 mg …
Number of citations: 7 www.tandfonline.com

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